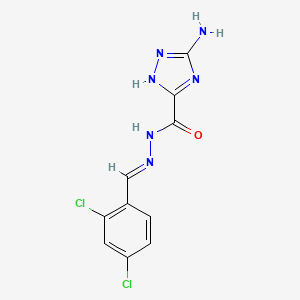

3-amino-N'-(2,4-dichlorobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

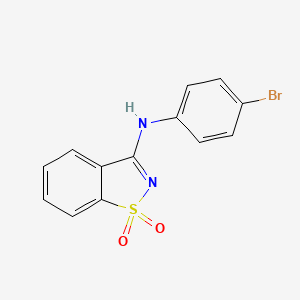

3-amino-N'-(2,4-dichlorobenzylidene)-1H-1,2,4-triazole-5-carbohydrazide, commonly known as DCTH, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in several areas. DCTH is a triazole derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been investigated. Additionally, we will list several future directions for further research on this compound.

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

- Research indicates that derivatives of 1H-1,2,4-triazole carbohydrazides exhibit significant antimicrobial and anti-inflammatory activities. Studies have synthesized various substituted triazolothiadiazoles and triazole derivatives, showing promising antimicrobial effects against several pathogens, including Mycobacterium fortuitum, and anti-inflammatory properties (Prasad et al., 2009; Karegoudar et al., 2008).

Anticancer Activities

- The structural, vibrational, and quantum chemical analysis of similar antimycobacterial compounds demonstrates their potential as a new class of antimycobacterial agents with low toxicity profiles, making them suitable candidates for further development in cancer treatment (Wojciechowski & Płoszaj, 2020).

Synthetic Scaffolds for Peptidomimetics

- The chemistry of 1,2,3-triazole-4-carboxylic acid derivatives has been explored for the preparation of peptidomimetics or biologically active compounds. These studies have shown how the triazole scaffold can be utilized beyond traditional applications, such as in the synthesis of HSP90 inhibitors (Ferrini et al., 2015).

Crystallographic and Computational Studies

- Crystallographic and computational studies of 1-(arylamino)-1,2,3-triazole-4-carbohydrazides reveal distinct hydrogen bonding patterns and provide insights into their structural stability and potential applications in designing compounds with specific properties (Seth et al., 2015).

Energetic Materials Development

- Nitrogen-rich cations derived from 5-amino-1H-1,2,4-triazole-3-carbohydrazide have been synthesized and characterized for applications in energetic materials. These derivatives exhibit high density, thermal stability, and reasonable impact sensitivities, making them competitive with traditional energetic compounds (Zhang et al., 2018).

Mechanism of Action

Target of Action

The primary targets of this compound, also known as F3095-2216, are IKZF1/3 and CK1α . IKZF1/3 are transcription factors that play a crucial role in the regulation of immune response, while CK1α is a protein kinase involved in various cellular processes including cell division and apoptosis .

Mode of Action

F3095-2216 interacts with its targets by inducing their proteasomal degradation . This leads to the activation of the p53 signaling pathway and inhibition of the CBM complex/NFκB pathway . The compound’s interaction with these targets results in changes in cellular processes, including cell proliferation and apoptosis .

Biochemical Pathways

The affected pathways include the p53 signaling pathway and the CBM complex/NFκB pathway . Activation of the p53 pathway leads to cell cycle arrest and apoptosis, while inhibition of the CBM complex/NFκB pathway reduces the inflammatory response and promotes cell survival .

Pharmacokinetics

The compound’s strong antitumor activity suggests that it may have favorable pharmacokinetic properties that contribute to its bioavailability and efficacy .

Result of Action

The molecular and cellular effects of F3095-2216’s action include upregulation of p53 and its transcriptional targets, p21 and MDM2 . This leads to cell cycle arrest and apoptosis . Furthermore, F3095-2216 inhibits the activity of the CBM complex and NFκB phosphorylation, reducing inflammation and promoting cell survival .

Biochemical Analysis

Biochemical Properties

5-AMINO-N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as phenylalanine ammonia-lyase, which is involved in the phenylpropanoid metabolic pathway . The interaction between 5-AMINO-N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE and phenylalanine ammonia-lyase results in the inhibition of the enzyme’s activity, leading to a decrease in the production of phenylpropanoid compounds.

Cellular Effects

The effects of 5-AMINO-N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the expression of genes involved in the biosynthesis of amino acids and other essential metabolites . Additionally, 5-AMINO-N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE can alter cellular metabolism by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of 5-AMINO-N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of phenylalanine ammonia-lyase, forming a stable complex that prevents the enzyme from catalyzing its reaction . Additionally, 5-AMINO-N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE has been shown to inhibit other enzymes involved in amino acid metabolism, further contributing to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-AMINO-N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-AMINO-N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 5-AMINO-N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as the inhibition of specific enzymes and modulation of metabolic pathways . At higher doses, toxic or adverse effects may be observed, including gastrointestinal disturbances and central nervous system effects . It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its adverse effects.

Metabolic Pathways

5-AMINO-N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE is involved in various metabolic pathways, including the phenylpropanoid metabolic pathway and amino acid metabolism . This compound interacts with enzymes such as phenylalanine ammonia-lyase and asparagine synthetase, affecting the production of key metabolites and altering metabolic flux. The inhibition of these enzymes by 5-AMINO-N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE leads to changes in the levels of metabolites and the overall metabolic activity of cells.

Transport and Distribution

The transport and distribution of 5-AMINO-N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects. The localization and accumulation of 5-AMINO-N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE within cells are influenced by its interactions with transporters and binding proteins, which facilitate its movement and distribution.

Subcellular Localization

The subcellular localization of 5-AMINO-N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . The localization of 5-AMINO-N’-[(E)-(2,4-DICHLOROPHENYL)METHYLIDENE]-1H-1,2,4-TRIAZOLE-3-CARBOHYDRAZIDE within subcellular compartments affects its interactions with biomolecules and its overall biochemical effects.

Properties

IUPAC Name |

3-amino-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N6O/c11-6-2-1-5(7(12)3-6)4-14-17-9(19)8-15-10(13)18-16-8/h1-4H,(H,17,19)(H3,13,15,16,18)/b14-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQJHDLMHPSTET-LNKIKWGQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)C2=NC(=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)/C=N/NC(=O)C2=NC(=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5575260.png)

![N-(3-fluorophenyl)-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B5575302.png)

![5-butyl-4-ethyl-2-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5575308.png)

![methyl 4-[(dimethylamino)sulfonyl]-2-thiophenecarboxylate](/img/structure/B5575322.png)

![2-fluoro-N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5575328.png)

![4-{4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5575335.png)

![methyl 3-{2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethoxy}benzoate dihydrochloride](/img/structure/B5575352.png)

![2-(2-pyridin-3-ylethyl)-9-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5575358.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(4-fluorophenyl)urea](/img/structure/B5575363.png)